molecular formula C19H19ClFN3O2S2 B2710650 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide CAS No. 1252923-92-4

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide

Cat. No. B2710650
CAS RN: 1252923-92-4
M. Wt: 439.95
InChI Key: YZMUIGQBHPTJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H19ClFN3O2S2 and its molecular weight is 439.95. The purity is usually 95%.
BenchChem offers high-quality 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research has demonstrated the utility of related thieno[3,2-d]pyrimidin derivatives in crystallography, providing insights into their structural conformations and intramolecular interactions. For instance, studies on similar compounds reveal a folded conformation around the thioacetamide bridge, highlighting the role of intramolecular hydrogen bonds in stabilizing these structures (Subasri et al., 2016), (Subasri et al., 2017).

Quantum Chemical Insights

Quantum chemical analysis of related thieno[3,2-d]pyrimidin derivatives offers a deeper understanding of their molecular structure, vibrational assignments, and hydrogen-bonded interactions. Such studies can predict drug likeness based on Lipinski's rule and assess the molecule's antiviral potency, as exemplified by research on compounds designed against SARS-CoV-2 (Mary et al., 2020).

Synthesis and Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showcasing potent anticancer properties against various human cancer cell lines. This area of research has seen the development of novel derivatives bearing different functional groups, aiming to identify compounds with efficacies comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S2/c1-2-3-7-24-18(26)17-15(6-8-27-17)23-19(24)28-11-16(25)22-10-12-4-5-13(21)9-14(12)20/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMUIGQBHPTJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide

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